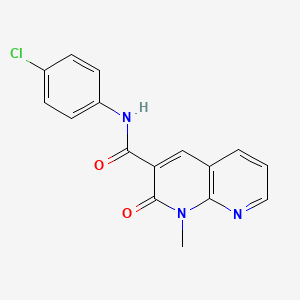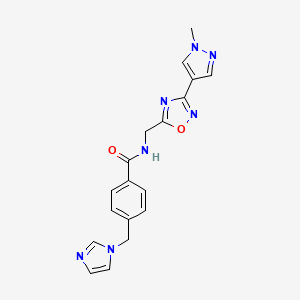![molecular formula C13H14N2O2S B2773046 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 869634-04-8](/img/structure/B2773046.png)
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a compound with the CAS Number: 869634-04-8 . It has a molecular weight of 262.33 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, often involves the reaction of a compound with thiourea in acetic acid . The reaction is typically refluxed for a certain period, and the resulting thiazoles are crystallized from ethanol .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) .Chemical Reactions Analysis
Thiazoles, the class of compounds to which “this compound” belongs, have been found to exhibit a wide range of biological activities . This suggests that they may participate in a variety of chemical reactions, although specific reactions involving “this compound” are not detailed in the available literature.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 155-156°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Chemical Synthesis and Heterocyclic Compound Development : Research highlights the utility of similar thiazole compounds in synthesizing diverse heterocyclic compounds. For example, derivatives similar to "4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid" have been utilized as building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, and other spiropyrans, showcasing the molecule's versatility in chemical reactions and compound development (Gomaa & Ali, 2020).
Biological Activities
Pharmacological Properties : Derivatives of thiazole compounds have been investigated for their diverse biological and pharmacological properties. For instance, phosphorylated derivatives of 1,3-azoles, including thiazoles, display a range of activities such as insectoacaricidal, antihypertensive, and anti-neurodegenerative effects (Abdurakhmanova et al., 2018). This indicates the potential of "this compound" and its analogs in developing new therapeutic agents.
Therapeutic Potential
Chemical Chaperones and Proteostasis : The therapeutic potential of compounds with similar structures in maintaining proteostasis has been demonstrated. For example, 4-phenylbutyric acid, sharing a phenyl and butanoic acid moiety with the compound , has been used clinically to treat urea cycle disorders and explored for its ability to act as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress (Kolb et al., 2015). This suggests a promising avenue for the application of "this compound" in research aimed at managing diseases associated with protein folding disorders.
Zukünftige Richtungen
The future directions for research on “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” could involve further exploration of its potential biological activities, as suggested by the activities of other thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could also be beneficial.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure of the thiazole compound .
Cellular Effects
Some thiazole derivatives have been shown to have potent effects on various types of cells . For instance, certain thiazole compounds have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKPPYHTUWMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772970.png)


![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)
![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)


![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

